alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate
Description
The compound α-[(Dimethylamino)methylene]-β-oxo-cyclopropanepropanoic Acid Methyl Ester (synonyms: Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate) is a cyclopropane-containing acrylate derivative with a dimethylamino group and a β-keto ester functionality. Its structure combines a strained cyclopropane ring with electron-withdrawing (carbonyl) and electron-donating (dimethylamino) groups, making it a molecule of interest in medicinal chemistry and organic synthesis.
Properties
CAS No. |
433736-33-5 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl (Z)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6- |
InChI Key |
YPMSJMWJBYITQW-VURMDHGXSA-N |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1CC1)\C(=O)OC |
Canonical SMILES |
CN(C)C=C(C(=O)C1CC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester typically involves the reaction of cyclopropylcarbonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonyl group can act as an electrophilic center. These interactions facilitate the compound’s binding to enzymes and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s uniqueness lies in its cyclopropylcarbonyl and dimethylamino acrylate moieties. Below is a comparison with key analogues:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Electron Effects : The target’s β-keto ester enhances electrophilicity compared to simple acrylates (e.g., methacrylic acid), enabling nucleophilic attacks or cycloadditions.
- Ring Strain: The cyclopropane ring increases reactivity relative to non-cyclic analogues (e.g., ethyl 3-(dimethylamino)-2-(triazol-1-yl)acrylate) .
- Substituent Influence: The dimethylamino group may facilitate solubility in polar aprotic solvents, contrasting with the lipophilic propenyl group in ’s cyclopropane derivative .
Reactivity Trends:
- β-Keto Esters: Prone to keto-enol tautomerism, enabling chelation or coordination in metal-catalyzed reactions.
- Cyclopropane Ring : Susceptible to ring-opening reactions under acidic or radical conditions, unlike the stable triazole ring in ’s compound .
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